molecular formula C7H14N4O B1474539 1-(2-Azidoethyl)-3-methoxypyrrolidine CAS No. 1693685-74-3

1-(2-Azidoethyl)-3-methoxypyrrolidine

Cat. No. B1474539
CAS RN: 1693685-74-3
M. Wt: 170.21 g/mol
InChI Key: HKBSOUAUBGIXKF-UHFFFAOYSA-N
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Description

1-(2-Azidoethyl)-3-methoxypyrrolidine, also known as AEMO, is a synthetic organic compound with a wide range of potential applications in the scientific community. AEMO is a member of the pyrrolidine family, which is a five-membered heterocyclic compounds with a nitrogen atom at the center of the ring. AEMO is a versatile compound due to its high reactivity and ability to form covalent bonds with a variety of other molecules. AEMO has many potential applications in the fields of biochemistry, pharmacology, and medicinal chemistry.

Scientific Research Applications

Synthetic Methodologies and Derivative Synthesis

1-(2-Azidoethyl)-3-methoxypyrrolidine serves as a versatile intermediate in the synthesis of functionalized aminopyrrolidines and piperidines, crucial for medicinal chemistry and drug development. For instance, reactions of endocyclic enecarbamates form functionalized 3-aminopyrrolidines and piperidines through iodoamination followed by aziridination in methanol, offering an effective route to N-acyl-3-amino-2-methoxypyrrolidines. Additionally, azidomethoxylation of endocyclic carbamates yields 3-azido-2-methoxypiperidines and pyrrolidines, illustrating the compound's utility in stereoselective preparation of pyrrolidine and piperidine derivatives (Matos et al., 2001).

Chemoenzymatic Synthesis and Catalysis

The compound is instrumental in chemoenzymatic synthesis processes, demonstrating its value in enantioselective synthesis. For example, it is used in the enantioselective synthesis of (3S,4S)-3-methoxy-4-methylaminopyrrolidine, a key intermediate for antitumor compounds, showcasing a method that includes azidation and subsequent transformation steps, highlighting its role in the preparation of medically relevant molecules (Kamal et al., 2004).

Advanced Organic Synthesis Techniques

Advanced organic synthesis techniques also benefit from this compound, where it contributes to the development of novel synthetic pathways for creating complex molecular architectures. For example, its use in the synthesis of 2-alkylidenepyrrolidines, pyrroles, and indoles by condensation with silyl enol ethers and subsequent reductive cyclization opens new avenues for the creation of functionalized molecules with potential pharmacological activities (Bellur et al., 2005).

properties

IUPAC Name

1-(2-azidoethyl)-3-methoxypyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N4O/c1-12-7-2-4-11(6-7)5-3-9-10-8/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKBSOUAUBGIXKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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